molecular formula C18H14ClN5O2 B10916468 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10916468
M. Wt: 367.8 g/mol
InChI Key: BZXAFJUFHIVHNW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-chlorobenzaldehyde, the synthesis may proceed through a series of steps involving condensation, cyclization, and functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are of interest in the development of new therapeutic agents. It has shown promise in preliminary studies for the treatment of certain diseases.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-methyl ester

Uniqueness: Compared to similar compounds, 3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits unique properties due to the presence of the carboxylic acid group. This functional group can participate in additional reactions, such as esterification or amidation, providing further opportunities for chemical modification and application.

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(1,3-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C18H14ClN5O2/c1-10-14(9-23(2)22-10)15-7-16(18(25)26)24-17(21-15)13(8-20-24)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,25,26)

InChI Key

BZXAFJUFHIVHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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